Home > Products > Screening Compounds P138649 > Serdexmethylphenidate chloride
Serdexmethylphenidate chloride - 1996626-30-2

Serdexmethylphenidate chloride

Catalog Number: EVT-10955542
CAS Number: 1996626-30-2
Molecular Formula: C25H30ClN3O8
Molecular Weight: 536.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Serdexmethylphenidate chloride is a novel prodrug of dexmethylphenidate, primarily utilized in the treatment of Attention Deficit Hyperactivity Disorder. It is designed to enhance the pharmacokinetic profile of dexmethylphenidate, providing a more stable release and reduced side effects compared to its parent compound. The compound is classified as a central nervous system stimulant and is recognized for its unique mechanism of action and therapeutic applications.

Source

Serdexmethylphenidate chloride was developed to improve the therapeutic efficacy of dexmethylphenidate, which is a well-established medication for managing Attention Deficit Hyperactivity Disorder. The compound is synthesized through a specific chemical process that links dexmethylphenidate with a nicotinoyl-serine moiety via a carbamate bond, resulting in a stable prodrug form.

Classification
  • Chemical Class: Prodrug of dexmethylphenidate
  • Pharmacological Class: Central Nervous System Stimulants
  • Regulatory Status: Approved for clinical use by relevant health authorities.
Synthesis Analysis

Methods

The synthesis of serdexmethylphenidate chloride involves several key steps:

  1. Formation of the Carbamate Bond: This is achieved by reacting dexmethylphenidate with a methylene oxide linker and a nicotinoyl-serine derivative.
  2. Purification: The product is purified through chromatographic techniques to achieve the desired purity levels.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Technical Details

The synthesis typically requires controlled conditions to ensure the stability of intermediates and minimize degradation. The reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on preliminary studies to maximize yield and purity.

Molecular Structure Analysis

Structure

Serdexmethylphenidate chloride has a complex molecular structure characterized by:

  • Molecular Formula: C25H30N3O8Cl
  • Molecular Weight: 537.97 g/mol
  • It features a carbamate linkage that connects dexmethylphenidate with a nicotinoyl-serine moiety, contributing to its prodrug characteristics.

Data

The inner salt form has a molecular formula of C25H29N3O8 with a molecular weight of 500.5 g/mol. This structural configuration allows for controlled release characteristics that differentiate it from dexmethylphenidate.

Chemical Reactions Analysis

Reactions

Serdexmethylphenidate chloride undergoes hydrolysis in physiological conditions, leading to the release of dexmethylphenidate:

  • Hydrolysis Reaction: The carbamate bond can be hydrolyzed in the gastrointestinal tract, releasing dexmethylphenidate over time, which enhances its therapeutic effects while minimizing peak plasma concentration spikes.

Technical Details

The degradation pathways have been studied using high-performance liquid chromatography and mass spectrometry, confirming that serdexmethylphenidate chloride is stable under acidic and basic conditions but releases dexmethylphenidate in more neutral environments typical of the gastrointestinal tract.

Mechanism of Action

Serdexmethylphenidate chloride acts as a prodrug that is converted into dexmethylphenidate after oral administration. The mechanism involves:

  1. Conversion in the Gastrointestinal Tract: Enzymatic action leads to the hydrolysis of the carbamate bond.
  2. Release of Dexmethylphenidate: Once released, dexmethylphenidate acts on the central nervous system by inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in synaptic clefts.

Data

Clinical studies indicate that serdexmethylphenidate has improved pharmacokinetics compared to dexmethylphenidate alone, with lower variability in plasma concentrations and reduced side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Freely soluble in water.
  • Stability: Chemically stable in both acidic and alkaline media due to its unique structural properties.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Lipophilicity: Exhibits low lipophilicity, which limits blood-brain barrier penetration compared to other stimulants.
Applications

Serdexmethylphenidate chloride is primarily used in:

  • Treatment of Attention Deficit Hyperactivity Disorder: It provides an effective alternative for patients requiring consistent medication levels with fewer side effects.
  • Research Applications: Investigated for its potential role in cognitive enhancement and management of other disorders related to attention deficits.
Introduction to Prodrug Approaches in Neuropsychopharmacology

Rationale for Prodrug Development in Attention Deficit Hyperactivity Disorder Therapeutics

The development of prodrugs for central nervous system disorders represents a strategic approach to optimize therapeutic efficacy while minimizing limitations associated with conventional drug formulations. In attention deficit hyperactivity disorder therapeutics, prodrug design addresses three fundamental challenges: optimizing pharmacokinetic profiles, reducing abuse potential, and improving patient adherence through sustained symptom control [3]. Prodrugs are pharmacologically inactive compounds that undergo biotransformation in vivo to release active metabolites. This biochemical strategy enables precise temporal control over drug release patterns that cannot be achieved through conventional formulation technologies alone [6].

Serdexmethylphenidate exemplifies this approach by solving the challenge of maintaining consistent drug exposure throughout the day without requiring multiple dosing. The gastrointestinal tract gradually converts this prodrug to dexmethylphenidate, providing extended therapeutic coverage that aligns with the extended daily functional requirements of individuals with attention deficit hyperactivity disorder [1]. This pharmacokinetic profile represents a significant advancement over immediate-release formulations that produce peak-trough fluctuations associated with symptom rebound and adverse effects [7].

Additionally, prodrug development addresses critical public health concerns regarding stimulant misuse. By creating molecules with inherently lower abuse liability through biochemical design, prodrugs offer an innovative risk mitigation strategy. Molecular modifications that impede rapid release of active drug when administered via non-oral routes (intranasal or intravenous) substantially reduce the euphorigenic potential that underlies medication misuse [4].

Table 1: Therapeutic Challenges Addressed by Attention Deficit Hyperactivity Disorder Prodrug Development

Therapeutic ChallengeConventional Formulation LimitationProdrug Solution
Duration of ActionImmediate-release formulations require multiple daily dosingGradual enzymatic conversion provides extended therapeutic coverage
Pharmacokinetic ProfileRapid peak-trough fluctuations cause symptom reboundSustained plasma concentrations maintain stable symptom control
Abuse PotentialRapid central nervous system penetration creates euphoriaMolecular design impedes non-oral routes of administration
Medication AdherenceMultiple dosing schedules reduce complianceOnce-daily dosing simplifies treatment regimens

Historical Evolution of Methylphenidate-Based Prodrugs

The development pathway for methylphenidate prodrugs reflects nearly seven decades of progressive pharmacological innovation. Racemic methylphenidate (containing both d- and l-threo enantiomers) was first approved in 1955, but recognition that the d-enantiomer possessed primary pharmacological activity led to the development of dexmethylphenidate in 2001 [5] [6]. This enantiopure formulation represented the first significant refinement, reducing the required dose while potentially improving tolerability due to elimination of the pharmacologically less active l-enantiomer.

Extended-release technologies marked the next evolutionary phase, with various formulation approaches developed to prolong therapeutic effects. These included osmotic release systems, multiparticulate beads, and matrix tablets designed to delay drug release. While effective for extending duration, these systems remained vulnerable to dose-dumping if manipulated for non-oral administration [6]. This limitation highlighted the need for biochemical approaches rather than purely physical formulation strategies to address abuse concerns.

The prodrug concept emerged as a solution to both duration extension and abuse deterrence. Initial prodrug attempts focused on ester-linked derivatives, but these often exhibited inconsistent metabolic conversion. Serdexmethylphenidate represents a breakthrough as the first methylphenidate prodrug to combine enzymatic stability in the upper gastrointestinal tract with predictable hydrolysis in the lower intestine [3]. This innovation creates a natural time-release mechanism independent of physical formulation barriers that can be circumvented through crushing or extraction.

Table 2: Evolution of Methylphenidate-Based Therapeutics

Development EraInnovation TypeRepresentative AgentsKey Limitations Addressed
1950s-1990sRacemic mixturesMethylphenidate immediate-releaseInitial symptom control
2000sEnantiomeric purificationDexmethylphenidateImproved receptor specificity
2000-2010sExtended-release formulationsMultiparticulate bead systemsDuration of action
2020sBiochemically activated prodrugsSerdexmethylphenidateAbuse liability and pharmacokinetic smoothing

Serdexmethylphenidate as a Novel Chemical Entity

Serdexmethylphenidate chloride (chemical name: (2S)-3-hydroxy-2-({1-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl}oxy)propyl 1-{[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxy}pyridin-1-ium-3-carboxylate chloride) represents a structurally advanced prodrug with distinctive molecular characteristics [2] [3]. Its chemical architecture features dexmethylphenidate conjugated to a serine moiety through a carbamate linkage, creating a hydrophilic molecule with delayed release properties. The molecular formula is C₂₅H₂₉N₃O₈·Cl, with a molar mass of 499.520 g·mol⁻¹, distinguishing it from conventional methylphenidate derivatives through its increased molecular weight and polarity [3].

The chemical design incorporates two critical features: enzymatic cleavage sites that require colonic esterases for activation, and a chloride counterion that enhances solubility. This molecular configuration creates significant steric hindrance that prevents interaction with dopamine transporters until metabolic activation occurs. The carbamate bridge between dexmethylphenidate and serine remains stable throughout the stomach and small intestine, only undergoing hydrolysis when exposed to bacterial esterases in the colonic environment [2]. This site-specific activation mechanism represents a fundamental advancement in targeted drug delivery.

Pharmacokinetically, serdexmethylphenidate demonstrates minimal systemic absorption in its intact form, with absolute oral bioavailability below 3% prior to conversion [3]. This characteristic underlies its reduced abuse potential compared to conventional stimulants. Upon colonic conversion, the released dexmethylphenidate exhibits bioavailability comparable to orally administered active drug, but with a delayed time course that produces extended therapeutic effects. The metabolic pathway proceeds through sequential hydrolysis to dexmethylphenidate and ultimately to ritalinic acid, the principal inactive metabolite [1] [3].

The molecular innovation extends beyond its prodrug function. The structural complexity creates inherent abuse-deterrent properties resistant to common manipulation techniques. Attempted intranasal administration yields only 29% relative bioavailability compared to intravenous dexmethylphenidate, while intravenous injection produces significantly reduced pharmacodynamic effects due to the requirement for enzymatic activation [4]. This biochemical abuse deterrence represents a paradigm shift from physical barrier approaches previously employed in extended-release formulations.

The synthesis of serdexmethylphenidate involves multi-step regioselective conjugation processes that ensure precise stereochemical configuration. The manufacturing process requires stringent control to maintain the chiral integrity essential for pharmacological activity, as improper stereochemistry would yield inactive metabolites [2]. This production complexity reflects the sophisticated chemical engineering underlying this novel therapeutic entity.

Properties

CAS Number

1996626-30-2

Product Name

Serdexmethylphenidate chloride

IUPAC Name

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride

Molecular Formula

C25H30ClN3O8

Molecular Weight

536.0 g/mol

InChI

InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1

InChI Key

GONQEUJYYMYNMN-HWAJWLCKSA-N

Canonical SMILES

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-]

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.